4-(tert-Butyl)oxazol-2-amine
Description
4-(tert-Butyl)oxazol-2-amine (CAS: 97567-79-8) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a tert-butyl group at the 4-position and an amine group at the 2-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 156.18 g/mol. The compound is commercially available (e.g., Combi-Blocks, 95% purity) and is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
4-tert-butyl-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYMHROZMWLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540575 | |
| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97567-79-8 | |
| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl isocyanide with an α-haloketone under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline and oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
4-(tert-Butyl)oxazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Oxazole Derivatives with Aromatic Substituents
Key Findings :
Thiazole Analogues
Key Findings :
Hybrid Heterocyclic Systems
Key Findings :
Benzoxazole Analogues
Biological Activity
4-(tert-Butyl)oxazol-2-amine is an organic compound with the chemical formula C7H12N2O, characterized by its five-membered heterocyclic aromatic ring (oxazole) substituted at the 4-position with a tert-butyl group and at the 2-position with an amino group. This unique structure imparts significant biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The presence of the tert-butyl group enhances the lipophilicity of this compound, which can influence its interaction with biological targets. The oxazole ring is known for its reactivity and ability to form complexes with metal ions, making it a valuable scaffold in drug design.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and antitumor properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazole, including this compound, possess significant antimicrobial effects. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 200 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
These findings suggest that modifications in the oxazole structure can lead to enhanced antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been evaluated for its potential antitumor effects. Research has indicated that it can induce apoptosis in cancer cell lines. For example:
- MCF Cell Line : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating its effectiveness in suppressing tumor growth in vitro.
Furthermore, in vivo studies involving tumor-bearing mice revealed that treatment with this compound significantly inhibited tumor growth compared to control groups .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxazole moiety can coordinate with metal ions, enhancing its ability to act as a ligand in various biochemical pathways. Additionally, the compound's structure allows it to selectively inhibit or activate specific cellular pathways relevant to disease progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
- Anticancer Properties : In a series of experiments involving different cancer cell lines, it was found that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis.
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor sizes and improved survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
